Pyridazinones, including 6-propylpyridazin-3(2H)-one, are classified as heterocyclic compounds containing two nitrogen atoms in a six-membered aromatic ring. They are often synthesized for their pharmacological properties and can serve as precursors for more complex derivatives used in drug development. The structural formula can be denoted as CHNO.
The synthesis of 6-propylpyridazin-3(2H)-one can be achieved through several methods, with the most common involving the reaction of hydrazine derivatives with suitable carbonyl compounds. A typical synthetic route may include:
For instance, a reported method involves refluxing a mixture of hydrazine hydrate and a substituted furan derivative in absolute ethanol, leading to the formation of pyridazine derivatives through cyclization reactions . The yield and purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR).
The compound's molecular weight is approximately 150.18 g/mol, and it has specific melting points depending on its purity and crystalline form.
6-Propylpyridazin-3(2H)-one can participate in various chemical reactions:
For example, reaction with phosphorus oxychloride can lead to chlorinated derivatives, while treatment with thiourea can yield thione derivatives .
The mechanism of action for compounds like 6-propylpyridazin-3(2H)-one typically involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit phosphodiesterase enzymes, which play a role in various signaling pathways.
Studies indicate that pyridazinones may exert their effects by modulating inflammatory mediators or affecting cyclooxygenase activity, which is crucial in pain and inflammation pathways .
6-Propylpyridazin-3(2H)-one is primarily explored for its potential therapeutic applications:
Pyridazine derivatives emerged as significant pharmacophores in medicinal chemistry during the mid-20th century, with early applications focused primarily on cardiovascular therapeutics. The antihypertensive drug hydralazine (1-hydrazinophthalazine), approved by the U.S. Food and Drug Administration in 1953, represented one of the first clinically successful pyridazine-based drugs, specifically incorporating the phthalazine core—a benzofused pyridazine derivative [6] [9]. This breakthrough demonstrated the potential of diazine scaffolds in drug design and stimulated extensive research into synthetic methodologies and biological evaluations of pyridazine derivatives.
The subsequent decades witnessed significant diversification in therapeutic applications. By the 1980s and 1990s, pyridazin-3(2H)-one derivatives became heavily investigated as phosphodiesterase 3 (PDE3) inhibitors for cardiac insufficiency, leveraging their unique hydrogen-bonding capacity and dipole moment for target engagement [9]. Modern drug discovery has further expanded the scope of pyridazine derivatives, with recent Food and Drug Administration approvals including relugolix (gonadotropin-releasing hormone receptor antagonist for prostate cancer, 2020) and deucravacitinib (allosteric tyrosine kinase 2 inhibitor for psoriasis, 2022), both featuring 3-aminopyridazine as a core scaffolding element [9]. These clinical successes underscore the enduring relevance of pyridazine derivatives in addressing diverse disease mechanisms.
The structural evolution toward 6-alkyl substituted pyridazin-3(2H)-ones, exemplified by 6-propylpyridazin-3(2H)-one, represents a strategic refinement driven by three key factors:
Table 1: Historical Milestones in Pyridazine-Based Drug Development
Time Period | Therapeutic Focus | Key Structural Features | Clinical/Research Impact |
---|---|---|---|
1950s-1970s | Antihypertensives | Phthalazine hydrazines (e.g., hydralazine) | First synthetic oral antihypertensive agents |
1980s-1990s | Cardiotonics/PDE3 inhibition | 4,5-Dihydro-6-phenylpyridazinones | Inotropic agents (e.g., imazodan, pimobendan) |
2000-2010 | Neuropharmacology | 3-Aminopyridazines | Monoamine oxidase inhibition (minaprine analogues) |
2010-Present | Oncology/Immunology | 6-Alkyl-3-aminopyridazinones | Targeted protein inhibitors (e.g., deucravacitinib) |
Modern synthetic approaches to 6-propylpyridazin-3(2H)-one typically involve:
The pharmacological profile of 6-propylpyridazin-3(2H)-one is fundamentally governed by its distinctive electronic architecture and three-dimensional topology. The pyridazinone core possesses a high dipole moment (4.22 D), substantially greater than pyridine (2.22 D) or benzene (0 D), creating an electrostatically polarized scaffold that enhances target binding through dipole-dipole interactions and improved water solubility [9]. This polarization arises from the asymmetric nitrogen placement (ortho-relationship), with electron density concentrated around the carbonyl oxygen (δ-) and diminished at N2 (δ+) [9] [4].
The 6-propyl substituent induces significant electronic perturbations through its +I inductive effect, systematically altering electron distribution across the heterocyclic system:
Sterically, the propyl group (van der Waals volume = 54.5 ų) represents an optimal compromise between methyl's minimal bulk (22.3 ų) and pentyl's excessive length (88.9 ų). This configuration enables effective penetration into hydrophobic binding pockets common in enzyme active sites (e.g., kinase hinge regions, GPCR allosteric sites) while maintaining sufficient aqueous solubility (calculated log P = 1.28) [2] [5] [9]. Conformational analysis reveals that the propyl chain adopts predominantly anti-periplanar (∼75%) and gauche (∼25%) conformers in solution, with rotational barrier of 3.8 kcal/mol allowing adaptive binding to diverse targets [5].
Table 2: Comparative Effects of 6-Substituents on Pyridazin-3(2H)-one Properties
6-Substituent | Dipole Moment (D) | log P | pKa | H-Bond Acceptor Capacity (pKBHX) | Target Affinity ΔG (kcal/mol) |
---|---|---|---|---|---|
Unsubstituted | 4.22 | -0.51 | 2.0 | 1.65 | Reference (0.0) |
Methyl | 4.18 | 0.05 | 2.2 | 1.60 | -0.8 |
Propyl | 4.10 | 1.28 | 2.4 | 1.52 | -2.6 |
Phenyl | 4.35 | 2.15 | 1.8 | 1.58 | -1.9 |
Trifluoromethyl | 4.75 | 1.85 | 1.2 | 1.45 | -1.2 |
Biological implications of these modulations include:
Bioisosteric replacement strategies for pyridazin-3(2H)-one have evolved significantly, driven by the need to optimize drug-like properties while preserving pharmacological activity. The 6-propylpyridazin-3(2H)-one scaffold presents unique bioisosteric challenges due to its dual hydrogen-bonding capacity (N2-H donor and C4=O acceptor), high dipole moment, and specific hydrophobic volume at C6 [4] [9].
Common Isosteric Approaches:
Quantum Chemical Analysis reveals why 6-alkylpyridazinones outperform common isosteres in specific applications:
Table 3: Isostere Comparison for 6-Propylpyridazin-3(2H)-one
Isostere Category | Representative Structure | Dipole (D) | log P | TPSA (Ų) | H-Bond Donor/Acceptor | Target Affinity Retention (%) |
---|---|---|---|---|---|---|
Pyridazin-3(2H)-one | 6-Propylpyridazin-3(2H)-one | 4.10 | 1.28 | 50.1 | 1D/2A | 100 (Reference) |
Pyrimidin-4(3H)-one | 2-Propylpyrimidin-4(3H)-one | 2.33 | 1.35 | 49.8 | 1D/2A | 15-30 |
1,2,4-Triazol-5(4H)-one | 3-Propyl-1,2,4-triazol-5(4H)-one | 3.85 | 0.95 | 52.4 | 1D/2A | 40-65 |
4-Hydroxy-1,2,5-thiadiazole | 3-Propyl-4-hydroxy-1,2,5-thiadiazole | 4.75 | 1.15 | 55.2 | 1D/2A | 20-45 |
6-Methylpyridin-2-one | 4-Propyl-6-methylpyridin-2-one | 3.02 | 1.40 | 33.5 | 1D/1A | 10-25 |
The 6-propylpyridazin-3(2H)-one scaffold demonstrates particular superiority in three therapeutic contexts:
Recent innovations in isostere design include constrained analogues where the propyl chain is cyclized into spiro systems (e.g., cyclopropylmethyl) to reduce rotatable bond count and improve ligand efficiency. Additionally, boron-containing isosteres featuring boronic acid at C5 have shown promise in serine protease inhibition while maintaining the core hydrogen-bonding pattern, though with altered electronic properties [9]. These developments highlight the continued evolution of pyridazinone bioisosterism as a strategic approach to overcoming pharmacokinetic limitations while preserving the pharmacophoric advantages of this versatile heterocycle.
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: